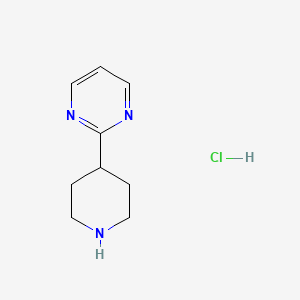

2-(Piperidin-4-yl)pyrimidine hydrochloride

Description

2-(Piperidin-4-yl)pyrimidine hydrochloride (CAS: 690261-64-4) is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine moiety via a methylene group. Its molecular formula is C₉H₁₄ClN₃, with a molecular weight of 199.68 g/mol . The compound is typically stored under an inert atmosphere at room temperature and is used primarily in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators. Its structural versatility allows for diverse chemical modifications, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name |

2-piperidin-4-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-4-11-9(12-5-1)8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKXHOSBSOOQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719238 | |

| Record name | 2-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-64-4 | |

| Record name | 2-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alternative Route via Boc Protection and Grignard Alkylation

While primarily used for synthesizing 2-(4-piperidyl)-2-propanol, this approach highlights adaptable strategies for piperidine-containing compounds:

- Reagents : Boc anhydride, triethylamine

- Substrate : 4-piperidinecarboxylate ester (e.g., methyl or ethyl ester).

- Conditions : 30–50°C, yielding Boc-protected intermediate.

b. Alkylation with Grignard Reagent

- Reagents : Methyl magnesium bromide (3 equiv.)

- Conditions : Tetrahydrofuran, 0°C, 5 hours.

- Yield : 90% for 2-(4'-Boc-piperidyl)-2-propanol.

General Considerations for Hydrochloride Formation

- Salt Formation : Freebase compounds are treated with HCl in ethanol or aqueous HCl, followed by solvent evaporation.

- Purification : Recrystallization from toluene or ethanol improves purity (up to 98.5%).

Key Data Summary

Research Insights

- Catalytic Hydrogenation Efficiency : Pd/C-mediated debenzylation is reliable but may require optimization for scale-up.

- Protection-Deprotection Strategy : Boc groups offer stability during alkylation but necessitate acidic conditions for removal.

- Yield Optimization : Excess Grignard reagent (2–3 equiv.) improves alkylation efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like sodium hydride or potassium carbonate in solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of tetrahydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

2-(Piperidin-4-yl)pyrimidine hydrochloride is being explored for its potential therapeutic properties, particularly in the treatment of various cancers and infectious diseases.

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer types, including breast (MCF-7) and lung (A549) cancers, with specific IC50 values indicating its potency.

- Antiviral Properties : The compound has been investigated for its potential as an inhibitor of HIV reverse transcriptase, making it relevant in the treatment of HIV-mediated diseases .

Research indicates that derivatives of this compound possess significant biological activities:

- Enzyme Inhibition : The compound has shown the ability to inhibit various enzymes involved in cellular processes, leading to decreased cell proliferation in cancerous tissues .

- Antimicrobial Activity : Studies have reported low micromolar minimal inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, including clinical strains of Staphylococcus aureus and Escherichia coli. For example, the MIC for this compound against S. aureus was found to be 200 µg/mL.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 200 | Effective against S. aureus |

| Related Compound A | 150 | Effective against E. coli |

| Related Compound B | 100 | Effective against both |

Chemical Research

In chemical research, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, making it a versatile intermediate in organic synthesis .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the anticancer properties of 2-(Piperidin-4-yl)pyrimidine hydrochloride. Researchers found that the compound inhibited cell growth in MCF-7 cells through apoptosis pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The study revealed that derivatives exhibited significant activity against resistant bacterial strains, emphasizing its potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to bind to enzymes or receptors, thereby modulating their activity. The piperidine ring can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues, leading to inhibition or activation of the target protein .

Comparison with Similar Compounds

Structural and Electronic Modifications

- Sulfur Substitution: In 2-(Piperidin-4-ylthio)pyrimidine hydrochloride, the sulfur atom increases molecular weight (231.75 vs. 199.68) and may alter electronic distribution, affecting redox reactivity . Dihydrochloride Salts: Compounds like 4-(4-Piperidinyl)pyrimidine dihydrochloride exhibit higher water solubility due to additional chloride ions, which could enhance bioavailability in aqueous environments .

Physicochemical Properties

- Molecular Weight : The trifluoromethyl derivative (267.68 g/mol) is ~34% heavier than the parent compound, which may influence diffusion rates across biological membranes .

- Lipophilicity : The methylene-linked 2-(Piperidin-4-yl)pyrimidine hydrochloride is less lipophilic than the sulfur-containing analog, as sulfur increases hydrophobicity .

Biological Activity

2-(Piperidin-4-yl)pyrimidine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

2-(Piperidin-4-yl)pyrimidine hydrochloride is a piperidine derivative with a pyrimidine ring. Its structure allows it to interact with various biological targets, making it a versatile compound in medicinal chemistry.

Target Interaction

The compound primarily interacts with protein kinases, particularly those involved in cellular signaling pathways. It has been shown to inhibit the activity of specific kinases, including Akt (Protein Kinase B), which plays a crucial role in cell proliferation and survival .

Biochemical Pathways

2-(Piperidin-4-yl)pyrimidine hydrochloride influences several biochemical pathways, notably the MAPK/ERK pathway and the PI3K/AKT/mTOR signaling cascade. These pathways are essential for regulating cell growth, differentiation, and metabolism .

Biological Activities

The compound exhibits a wide range of biological activities:

- Anticancer Activity : It has demonstrated efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .

- Antiviral Effects : Preliminary studies suggest potential antiviral properties, although detailed mechanisms remain to be fully elucidated.

- Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Pharmacokinetics

The pharmacokinetic profile of 2-(Piperidin-4-yl)pyrimidine hydrochloride reveals important insights into its absorption, distribution, metabolism, and excretion:

- Bioavailability : The compound exhibits moderate oral bioavailability (approximately 31.8%) following administration in animal models .

- Metabolism : It interacts with cytochrome P450 enzymes, influencing the metabolism of various substrates. This interaction can lead to altered pharmacokinetics and potential drug-drug interactions .

- Toxicity Profile : Toxicological assessments indicate that the compound is well-tolerated at certain doses, with no acute toxicity observed in animal models up to 2000 mg/kg .

Case Studies

- In Vitro Studies : A study demonstrated that 2-(Piperidin-4-yl)pyrimidine hydrochloride inhibited the growth of human tumor xenografts in mice at well-tolerated doses, supporting its potential as an anticancer agent .

- Cellular Mechanisms : Another investigation revealed that the compound modulates gene expression by interacting with transcription factors and altering signaling pathways critical for cell survival and proliferation .

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Piperidin-4-yl)pyrimidine hydrochloride, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling 2-chloropyrimidine with piperidine derivatives under basic conditions. A common approach uses potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 6–12 hours, followed by hydrochloric acid treatment to form the hydrochloride salt . Key variables include stoichiometric ratios (e.g., 1:1.2 for piperidine:2-chloropyrimidine), solvent polarity, and reaction time. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical for achieving >95% purity .

Q. What safety precautions are essential when handling 2-(Piperidin-4-yl)pyrimidine hydrochloride in laboratory settings?

- Methodological Answer : Adhere to GHS hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled). Safety measures include:

- PPE : Gloves (nitrile), lab coat, and safety goggles .

- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers .

Emergency protocols for skin/eye contact involve immediate rinsing with water for 15 minutes and medical consultation .

Q. Which analytical techniques are most reliable for characterizing 2-(Piperidin-4-yl)pyrimidine hydrochloride?

- Methodological Answer :

- Purity : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆, 400 MHz): Key signals include pyrimidine protons (δ 8.5–9.0 ppm) and piperidine CH₂ groups (δ 2.5–3.5 ppm) .

- Salt Form Verification : FT-IR for HCl stretch (2400–2600 cm⁻¹) and elemental analysis (C, H, N, Cl within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing 2-(Piperidin-4-yl)pyrimidine hydrochloride?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediate stability for the nucleophilic substitution step. Computational tools like Gaussian or ORCA can model solvent effects (DMF ε=36.7) to refine activation energy barriers. Coupling this with high-throughput screening (e.g., 96-well plates) validates predicted conditions, reducing experimental iterations by ~40% .

Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Variance : Validate batches via HPLC and ICP-MS to rule out metal impurities (e.g., Pd from coupling reactions) .

- Assay Conditions : Standardize cell-based assays (e.g., fixed ATP concentration, pH 7.4 buffers) to minimize variability .

- Structural Analogues : Compare with isomers (e.g., 4-piperidinyl vs. 2-piperidinyl pyrimidine) using molecular docking (AutoDock Vina) to confirm target specificity .

Q. What strategies improve scalability of 2-(Piperidin-4-yl)pyrimidine hydrochloride synthesis while maintaining yield?

- Methodological Answer :

- Flow Chemistry : Continuous reactors (e.g., Corning AFR) enhance heat/mass transfer, enabling 90% yield at 100 g scale with <2% impurities .

- Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica (e.g., SBA-15) for Suzuki-Miyaura couplings, achieving 5–7 reuse cycles .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustments to temperature/pH .

Q. How do structural modifications of the piperidine ring impact the compound’s physicochemical and pharmacological properties?

- Methodological Answer : Systematic SAR studies show:

- Lipophilicity : N-Methylation of piperidine increases logP by 0.5–1.0, enhancing blood-brain barrier penetration (measured via PAMPA-BBB) .

- Solubility : Introducing polar groups (e.g., -OH at C3 of piperidine) improves aqueous solubility (2.5-fold at pH 6.8) but reduces membrane permeability .

- Receptor Binding : Piperidine chair conformation (confirmed by X-ray crystallography) is critical for fitting into kinase ATP pockets (e.g., CDK2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.